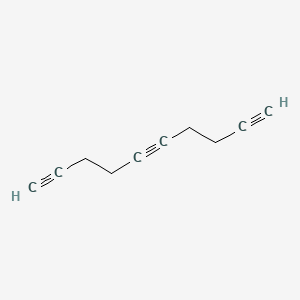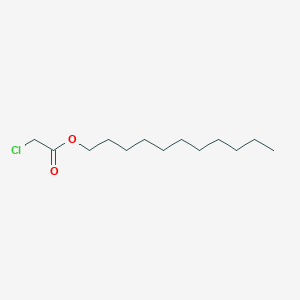
Undecyl chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecyl chloroacetate is an organic compound with the molecular formula C13H25ClO2. It is an ester derived from chloroacetic acid and undecanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Undecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced by reacting chloroacetic acid with undecanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain pure this compound.
化学反应分析
Types of Reactions
Undecyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form chloroacetic acid and undecanol.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as amides, ethers, or thioesters are formed.
Hydrolysis: Chloroacetic acid and undecanol are the primary products.
Reduction: The primary product is undecanol.
科学研究应用
Undecyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It serves as a reagent in the modification of biomolecules.
Industrial Applications: It is used in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of undecyl chloroacetate involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is utilized in organic synthesis to introduce functional groups into molecules.
相似化合物的比较
Similar Compounds
Chloroacetic Acid: A precursor to undecyl chloroacetate, used in similar nucleophilic substitution reactions.
Ethyl Chloroacetate: Another ester of chloroacetic acid, used in organic synthesis.
Methyl Chloroacetate: Similar to ethyl chloroacetate, but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and increased hydrophobicity. These properties make it suitable for specific applications in organic synthesis and industrial processes where longer alkyl chains are required.
属性
CAS 编号 |
5458-29-7 |
|---|---|
分子式 |
C13H25ClO2 |
分子量 |
248.79 g/mol |
IUPAC 名称 |
undecyl 2-chloroacetate |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3 |
InChI 键 |
TUVDFKPEKORZQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


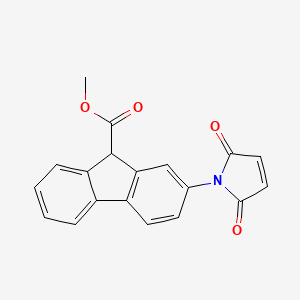
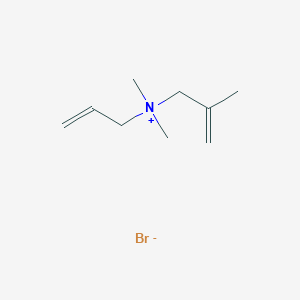
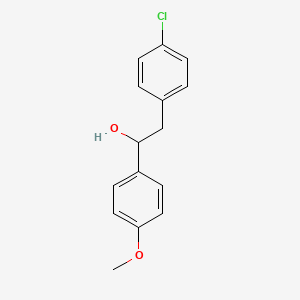
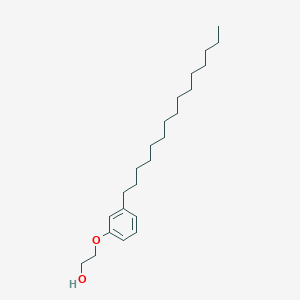
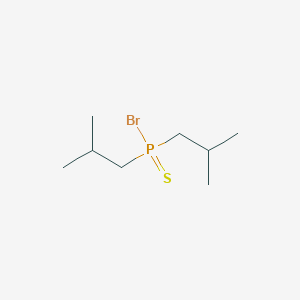
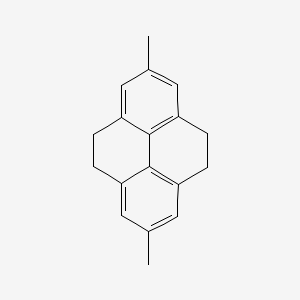
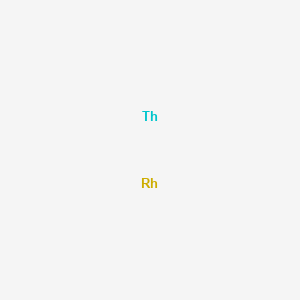
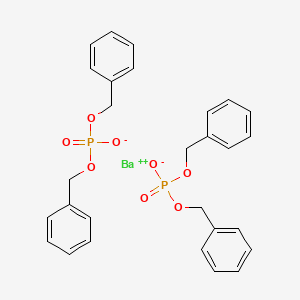
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
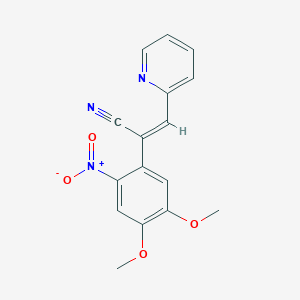
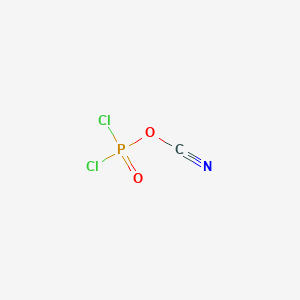
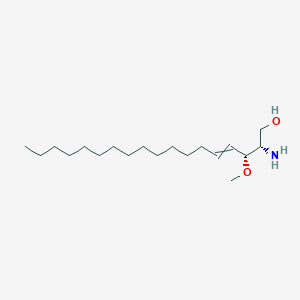
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
